[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
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Description
The compound appears to contain a 4-fluoro-2-nitroaniline moiety, which is a derivative of aniline where one of the hydrogen atoms in the benzene ring is replaced by a nitro group (-NO2), and another hydrogen atom is replaced by a fluorine atom (-F) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-2-nitroaniline, a part of the compound, include a density of 1.4±0.1 g/cm3, boiling point of 295.1±20.0 °C at 760 mmHg, and a flash point of 89.4±0.0 °C .Scientific Research Applications
Synthesis of Sulfur(VI) Fluorides
The synthesis of sulfur(VI) fluorides demonstrates the versatility of related compounds in creating a wide array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions. This highlights the potential of [2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate in contributing to the development of novel reagents and methodologies in organic synthesis (Zhou et al., 2018).
Fluorescent Molecular Probes
The development of new fluorescent solvatochromic dyes emphasizes the role of compounds with sulfonyl groups in creating sensitive molecular probes. These probes are used to study biological events and processes, indicating the potential of the compound for applications in biochemistry and molecular biology (Diwu et al., 1997).
Oxazolyl Sulfonyl Fluoride Warheads
Research on the synthesis of oxazolyl sulfonyl fluorides through annulation of specific ester derivatives with nitriles reveals a direct route to highly functionalized sulfonyl fluoride warheads. This underscores the potential for designing novel compounds for medicinal chemistry, chemical biology, and drug discovery applications (Fang et al., 2020).
Polymer Electrolytes for Fuel Cells
The synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reactions offers insights into the utility of such compounds in enhancing the efficiency of fuel cells. This suggests potential applications in energy storage and conversion technologies (Kim et al., 2011).
Antitumoral Potential
The evaluation of nitric oxide-donating non-steroidal anti-inflammatory drug derivatives on human urological tumor cell lines demonstrates the antitumoral potential of compounds with similar functionalities. This indicates a possible application in developing new therapeutic strategies for cancer treatment (Huguenin et al., 2005).
Properties
IUPAC Name |
[2-(4-fluoro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O7S/c19-14-6-7-15(16(10-14)22(25)26)21-17(23)12-29-18(24)11-20-30(27,28)9-8-13-4-2-1-3-5-13/h1-10,20H,11-12H2,(H,21,23)/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPILXTHUKMBTTO-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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